Doxacurium chloride
Overview
Description
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It is classified under the category of non-depolarizing neuromuscular-blocking drugs and is known for its competitive antagonism to acetylcholine receptors of the nicotinic type .
Mechanism of Action
Target of Action
Doxacurium chloride primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.
Mode of Action
This compound acts by binding competitively to the cholinergic receptors on the motor end-plate. This binding antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, it blocks neuromuscular transmission, leading to muscle relaxation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neuromuscular transmission. By blocking the action of acetylcholine at the neuromuscular junction, this compound disrupts the normal signaling pathways that lead to muscle contraction. The downstream effects of this disruption include muscle relaxation and paralysis .
Pharmacokinetics
This compound is administered intravenously and has a bioavailability of 100% . It has minimal to no hepatic metabolism . Approximately 40-50% of the drug is excreted in the urine within 12 hours, with some excretion also occurring in the bile . The half-life of this compound is approximately 1.5 hours .
Result of Action
The primary result of this compound’s action is the relaxation of skeletal muscles. This is achieved through the blockage of neuromuscular transmission, which prevents muscle contraction . This makes this compound useful as an adjunct to general anesthesia, facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, anticholinesterase agents can antagonize the neuromuscular block produced by this compound . Furthermore, the drug’s long duration of action can be influenced by the patient’s renal function, as a significant portion of the drug is excreted in the urine .
Biochemical Analysis
Biochemical Properties
Doxacurium chloride functions through its competitive antagonism to acetylcholine receptors of the nicotinic type . It binds to these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Cellular Effects
In terms of cellular effects, this compound acts on the motor endplate of the muscle fiber, inhibiting the action of acetylcholine and preventing the transmission of impulses along the nerve fiber. This results in muscle relaxation, which is crucial during surgical procedures or mechanical ventilation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction. By doing so, it prevents the action of acetylcholine, thereby inhibiting the transmission of nerve impulses and causing muscle relaxation .
Temporal Effects in Laboratory Settings
The effects of this compound are immediate, with muscle relaxation occurring within minutes of administration. Its effects are temporary and wear off after a certain period, necessitating repeated administration for longer procedures .
Dosage Effects in Animal Models
The effects of this compound are dose-dependent. Higher doses result in a more pronounced muscle relaxation effect. Excessively high doses can lead to adverse effects such as respiratory depression .
Metabolic Pathways
This compound is not metabolized by the body but is excreted unchanged in the urine . Therefore, it does not interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Following administration, this compound is rapidly distributed throughout the body. It is transported in the bloodstream and can reach all muscle groups. It does not cross the blood-brain barrier, so it does not affect the central nervous system .
Subcellular Localization
This compound acts at the level of the motor endplate in muscle fibers. It does not enter cells or localize to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3-(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl) propanol under acidic conditions.
Quaternization: The resulting ester is then quaternized with methyl chloride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the isoquinolinium rings, converting them to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can take place at the quaternary ammonium centers, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolinium derivatives.
Scientific Research Applications
Doxacurium chloride has several scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.
Biology: Employed in research on neuromuscular transmission and receptor pharmacology.
Medicine: Investigated for its potential use in various surgical procedures requiring muscle relaxation.
Industry: Utilized in the development of new anesthetic agents and muscle relaxants
Comparison with Similar Compounds
- Mivacurium chloride
- Pipecuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison:
- Mivacurium chloride: Shorter duration of action compared to doxacurium chloride but has a similar mechanism of action.
- Pipecuronium bromide: Longer duration of action and higher potency.
- Rocuronium bromide: Faster onset of action but shorter duration.
- Atracurium besilate: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
- Vecuronium bromide: Intermediate duration of action and fewer cardiovascular side effects .
This compound stands out due to its long duration of action and superior cardiovascular profile, particularly the lack of histamine release when administered as a rapid bolus dose .
Properties
Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
CAS No. |
106819-53-8 |
Molecular Formula |
C56H78ClN2O16+ |
Molecular Weight |
1070.7 g/mol |
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride |
InChI |
InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1 |
InChI Key |
NLMCNXZYBWXUTN-UHFFFAOYSA-M |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-] |
106819-53-8 | |
physical_description |
Solid |
solubility |
9.02e-05 g/L |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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